
3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and two methyl groups on the benzene ring, making it a unique compound with distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The Friedel-Crafts acylation reaction is commonly employed for its synthesis, utilizing acyl chlorides and aromatic compounds in the presence of Lewis acid catalysts like aluminum chloride.
Reactions and Products
- Oxidation: Can yield carboxylic acids or ketones using oxidizing agents such as potassium permanganate.
- Reduction: Can produce alcohols or alkanes with reducing agents like lithium aluminum hydride.
- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.
Biological Research Applications
Enzyme Interaction Studies
3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone is utilized in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biological processes. Research indicates potential applications in drug development due to its interaction with specific molecular targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of structurally related compounds. For example, derivatives have shown significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. This suggests that modifications in the aromatic systems can enhance antimicrobial efficacy.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is involved in producing specialty chemicals and materials. Its unique properties contribute to advancements in various industrial processes, including the formulation of polymers and coatings that require specific chemical characteristics.
Antimicrobial Activity Comparison
Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
---|---|---|
This compound | TBD | TBD |
Thiazole Derivative 1 | 2 µg/mL | S. aureus |
Thiazole Derivative 2 | 16 µg/mL | E. faecium |
This table illustrates the potential antimicrobial activity of the compound compared to known derivatives.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as α-glucosidase. The presence of electron-withdrawing groups like fluorine enhances binding affinity to enzyme active sites, potentially improving therapeutic efficacy against metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone
- 3-(3,5-Dimethylphenyl)-4’-chloropropiophenone
- 3-(3,5-Dimethylphenyl)-4’-bromopropiophenone
Comparison: Compared to its analogs, 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biologische Aktivität
3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction or similar methodologies that allow for the introduction of the fluoropropiophenone moiety. The compound is characterized by its distinct structural features, which include a fluorine atom on the aromatic ring and a dimethyl substitution that may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with this compound. For instance, thiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting that modifications in the aromatic systems can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | TBD | TBD |
Thiazole Derivative 1 | 2 | S. aureus |
Thiazole Derivative 2 | 16 | E. faecium |
Anti-inflammatory Activity
The compound's structural analogs have been studied for their anti-inflammatory properties. For example, N-aryl-4-aryl-1,3-thiazole-2-amines were shown to inhibit 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammatory diseases like asthma and rheumatoid arthritis . The SAR studies indicated that specific substituents significantly enhance this activity.
Table 2: Anti-inflammatory Activity of Related Compounds
Compound | LOX Inhibition (%) | Reference |
---|---|---|
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 85% | |
Other Thiazole Derivatives | Variable |
Study on Structure-Activity Relationship (SAR)
A comprehensive study evaluated various derivatives of thiazole compounds with different substituents to determine their biological activities. The results indicated that introducing electron-withdrawing groups significantly improved the compounds' potency against bacterial strains . The findings suggest that similar modifications could be explored for enhancing the biological activity of this compound.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZVXGEJSLNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644895 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-60-4 | |
Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.